REACTION_CXSMILES
|
[Cl-].[CH2:2]([N+:6]1([CH3:11])[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH2:4][CH3:5].[S:12]([O:16]C)([O:14]C)=[O:13]>>[CH3:2][S:12]([O-:16])(=[O:14])=[O:13].[CH2:2]([N+:6]1([CH3:11])[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH2:4][CH3:5] |f:0.1,3.4|
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCC)[N+]1(CCCC1)C
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
S(=O)(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
112.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 110-115° C. (temperature of the oil bath) for 48 hours under an inert-gas atmosphere (nitrogen)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in a sealed reaction vessel with pressure valve for 1-1.5 bar above atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
is pumped off over the course of 5 hours in vacuo at 13.3 Pa and 115° C.
|
Duration
|
5 h
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)[O-].C(CCC)[N+]1(CCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 199.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |